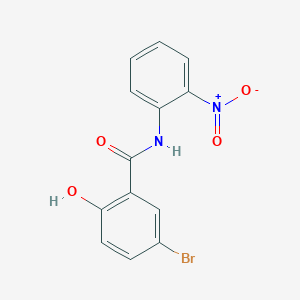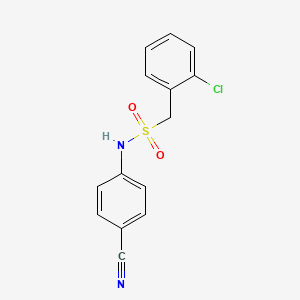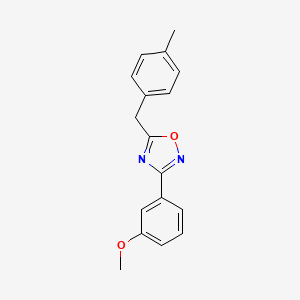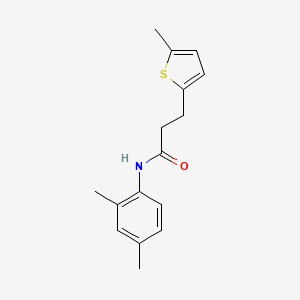
5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide
Overview
Description
5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide involves the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. By inhibiting these enzymes, the compound reduces inflammation and pain, making it a potential therapeutic agent for the treatment of conditions such as arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide has a variety of biochemical and physiological effects. These include the inhibition of prostaglandin synthesis, the reduction of inflammation and pain, and the potential for the development of new drugs for the treatment of various diseases and conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and conditions, as well as its ability to inhibit cyclooxygenase enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide include the development of new drugs based on its anti-inflammatory and analgesic properties, as well as the exploration of its potential for the treatment of other diseases and conditions. Other potential research directions include the investigation of its mechanism of action, the identification of potential side effects, and the development of new synthesis methods for improved yields and purity.
Scientific Research Applications
Research on 5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide has focused on its potential applications in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases and conditions.
properties
IUPAC Name |
5-bromo-2-hydroxy-N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-8-5-6-12(17)9(7-8)13(18)15-10-3-1-2-4-11(10)16(19)20/h1-7,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYQRIHKKDHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387028.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4387035.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4387042.png)
![N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B4387045.png)
![N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4387049.png)
![3-methyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4387053.png)


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4387088.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4387096.png)
![N-(2,4-dimethylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4387116.png)